![molecular formula C25H23ClN2O4S B2747188 N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-64-2](/img/structure/B2747188.png)
N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23ClN2O4S and its molecular weight is 482.98. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Development
The compound belongs to a class of chemicals involved in the synthesis of novel derivatives. For instance, the creation of new thiazolidinone and azetidinone derivatives, demonstrated antimicrobial activity against different microorganisms, indicating the compound's potential as a precursor in developing agents with biological activities (Mistry, Desai, & Intwala, 2009). Such synthesis processes often involve the reaction of specific chemical groups with the core compound to generate products with potential pharmacological applications.
Antimicrobial Activity
Compounds synthesized from this chemical structure have shown significant antimicrobial properties. For example, rhodanine-3-acetic acid derivatives, synthesized from related structures, exhibited potent activity against a range of mycobacteria, including Mycobacterium tuberculosis, suggesting their potential in treating infections caused by these bacteria (Krátký, Vinšová, & Stolaříková, 2017).
Antitumor Evaluation
The chemical structure also plays a role in the synthesis of derivatives with antitumor activities. N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for instance, have been evaluated for their potential antitumor activity in vitro against a variety of human tumor cell lines, indicating the compound's relevance in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Quantum Mechanical Studies and Photovoltaic Efficiency
Research into the compound's derivatives has extended into quantum mechanical studies and the evaluation of photovoltaic efficiency. For instance, some bioactive benzothiazolinone acetamide analogs were analyzed for their light harvesting efficiency and potential use in dye-sensitized solar cells, demonstrating the compound's utility beyond biomedical applications and into materials science (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-31-20-11-10-16(12-21(20)32-2)23-14-25(30)28(19-8-3-4-9-22(19)33-23)15-24(29)27-18-7-5-6-17(26)13-18/h3-13,23H,14-15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNWPAYFWWMNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide |
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